N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O3S/c1-3-4-11-24(21,22)17-6-5-16-14-12-15(19-13(2)18-14)20-7-9-23-10-8-20/h12,17H,3-11H2,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUAUTDVPSEFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCCNC1=CC(=NC(=N1)C)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the morpholinopyrimidine core or the sulfonamide group .
Scientific Research Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide. The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Notably, it has demonstrated efficacy against:
- HeLa Cells (cervical cancer)
- MCF-7 Cells (breast cancer)
- HT-29 Cells (colon cancer)
In vitro assays revealed that the compound can significantly reduce cell viability, with IC50 values indicating strong cytotoxic effects:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis; G2/M phase arrest |
| MCF-7 | 0.34 | Induces apoptosis; inhibits tubulin polymerization |
| HT-29 | 0.86 | Induces apoptosis; disrupts microtubule dynamics |
2. Anti-inflammatory Properties
The sulfonamide group within the compound is associated with anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes and nitric oxide synthase (NOS). This mechanism reduces the production of pro-inflammatory mediators, which are crucial in various inflammatory diseases.
Mechanistic Studies
Mechanistic investigations have elucidated several pathways through which this compound exerts its biological effects:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It causes arrest at the G2/M phase, preventing further cell division.
- Enzyme Inhibition : It inhibits key enzymes involved in inflammatory processes.
Case Studies
Several case studies provide insights into the practical applications and efficacy of this compound:
- In Vitro Study on HeLa Cells : A study demonstrated dose-dependent cytotoxicity, reinforcing its potential as an anticancer agent.
- Animal Models : In vivo experiments indicated that treatment with this compound resulted in reduced tumor growth compared to control groups.
- Combination Therapies : Research is ongoing to evaluate the effectiveness of this compound in combination with other therapeutic agents to enhance its anticancer properties.
Mechanism of Action
The mechanism of action of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory response . By binding to the active sites of these enzymes, the compound prevents the production of pro-inflammatory mediators, thereby reducing inflammation .
Comparison with Similar Compounds
N-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide
- Structural Differences : Replaces the butane sulfonamide with a thiophene carboxamide.
- Functional Implications: The carboxamide group may reduce acidity compared to sulfonamide, altering solubility and membrane permeability.
H-Series Isoquinoline Sulfonamides (e.g., H-8, H-9)
- Structural Differences: Isoquinoline core instead of pyrimidine; sulfonamide linked to varied amines (e.g., methylaminoethyl, aminoethyl).
- Functional Implications: Isoquinoline’s planar structure favors ATP-binding pocket interactions in kinases. The absence of morpholine may reduce selectivity for lipid kinases (e.g., PI3K) compared to the target compound .
NAT-1 and NAT-2 Thiazolidinone Derivatives
- Functional Implications: Thiazolidinones are associated with anti-inflammatory and anticancer activity via PPAR-γ modulation. Lack of sulfonamide limits hydrogen-bonding interactions critical for kinase inhibition .
TAS-103 (Indenoquinoline Derivative)
- Structural Differences: Indenoquinoline core with dimethylaminoethylamino and hydroxyl groups.
- Functional Implications: The quinoline scaffold intercalates DNA, inhibiting topoisomerases I/II. Dimethylaminoethyl group enhances DNA affinity but may increase cytotoxicity compared to the morpholine-pyrimidine system .
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
- Structural Differences : Pyrimidine core with sulfanyl linkage instead of sulfonamide; additional bromo and methoxy substituents.
- Functional Implications :
Comparative Pharmacological and Physicochemical Properties
Biological Activity
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholinopyrimidine moiety, which is known for its biological activity, and a sulfonamide group that contributes to its pharmacological properties. The IUPAC name of the compound is N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-butane-1-sulfonamide.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₂S |
| Molecular Weight | 298.37 g/mol |
| CAS Number | 1251626-17-1 |
The primary mechanism of action for sulfonamides, including this compound, involves inhibition of bacterial dihydropteroate synthase. This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine to form dihydropteroate, a precursor in folic acid synthesis essential for bacterial growth. By mimicking PABA, sulfonamides competitively inhibit this enzyme, leading to reduced folate synthesis and ultimately inhibiting bacterial replication .
Antimicrobial Properties
Research indicates that sulfonamides exhibit broad-spectrum antimicrobial activity against various gram-positive and gram-negative bacteria. The specific compound under discussion has shown promising results in vitro against strains such as Escherichia coli and Staphylococcus aureus.
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various sulfonamide derivatives, it was found that modifications in the morpholinopyrimidine structure significantly enhanced activity against resistant bacterial strains .
Pharmacological Applications
This compound is being investigated for potential applications beyond antibacterial activity:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth by targeting specific pathways involved in cell proliferation.
- Anti-inflammatory Effects : Some sulfonamide derivatives have shown promise in reducing inflammation through inhibition of certain cytokines.
In Vivo Studies
Recent studies have evaluated the pharmacokinetics and bioavailability of sulfonamide derivatives. For instance, a study demonstrated that when administered to animal models, these compounds exhibited favorable absorption profiles and distribution characteristics, making them suitable candidates for further development in therapeutic contexts .
Toxicity and Side Effects
While sulfonamides are generally well-tolerated, there are concerns regarding allergic reactions and toxicity. Common side effects include gastrointestinal disturbances and skin reactions. It is crucial to monitor patients for hypersensitivity reactions, especially those with a history of sulfonamide allergies .
Q & A
Q. How can multi-parametric data from diverse assays be integrated into a unified SAR model?
- Methodological Answer : Apply multivariate analysis (PCA, PLS regression) to correlate structural descriptors (Hammett σ, molar refractivity) with bioactivity. Use Bayesian networks to weight assay outcomes (e.g., enzyme inhibition vs. cytotoxicity). Validate models with leave-one-out cross-validation (LOOCV) and external test sets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
